2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Anticancer

This 4-methoxybenzofuran-1,3,4-oxadiazole hybrid (CAS 310390-90-0) offers a precisely defined property space (TPSA 61.29 Ų, LogP 2.80, 0 HBD) that sets it apart from the 7-methoxy regioisomer, 1,2,4-oxadiazole isomer, and phenyl analog. Its 5-methyl-1,3,4-oxadiazole ring serves as a hydrolytically stable bioisostere, eliminating protecting-group steps common with ester intermediates. The fragment-like core (MW 230.22) supports late-stage diversification at benzofuran C-5/C-7 for ATP-competitive kinase or antimicrobial libraries. Procure this distinct scaffold to avoid biological false negatives from substitution-mismatch.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 310390-90-0
Cat. No. B3327069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole
CAS310390-90-0
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC3=C(O2)C=CC=C3OC
InChIInChI=1S/C12H10N2O3/c1-7-13-14-12(16-7)11-6-8-9(15-2)4-3-5-10(8)17-11/h3-6H,1-2H3
InChIKeySFVZBOBPVFQFNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole (CAS 310390-90-0): Physicochemical Identity and Comparator Landscape


2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole (CAS 310390-90-0) is a heterocyclic small molecule (MF: C₁₂H₁₀N₂O₃; MW: 230.22 g/mol) comprising a 1,3,4-oxadiazole core substituted at C-2 with a 4-methoxybenzofuran moiety and at C-5 with a methyl group . Computed physicochemical properties (TPSA = 61.29 Ų; LogP = 2.80; 5 H-bond acceptors; 0 H-bond donors) position this compound within a narrow property space distinct from its closest commercially available structural analogs . The compound is primarily offered as a research-grade synthetic intermediate or scaffold for medicinal chemistry exploration. Critical comparators include the 7-methoxy regioisomer, the 1,2,4-oxadiazole isomer, the 4-hydroxybenzofuran analog (CAS 310390-91-1; TPSA = 72.29 Ų; LogP = 2.50), and the phenyl analog (CAS 25877-54-7; TPSA = 48.15 Ų; LogP = 2.05), each of which presents distinct pharmacological and physicochemical trade-offs .

Why 2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole Cannot Be Replaced by Generic Oxadiazole or Benzofuran Analogs


Benzofuran–oxadiazole hybrids are not a monolithic class. The exact position of the methoxy substituent on the benzofuran ring, the identity of the oxadiazole isomer (1,3,4- vs. 1,2,4-), and the nature of the C-4 benzofuran substituent collectively dictate hydrogen-bonding capacity, lipophilicity, metabolic stability, and target engagement [1]. Literature on structurally related benzofuran–1,3,4-oxadiazole conjugates demonstrates that even small substituent changes (e.g., 4-OCH₃ vs. 4-OH vs. 4-H) produce large shifts in enzyme inhibitory potency (ΔIC₅₀ > 10-fold in α-glucosidase and tyrosinase assays) and in silico binding scores [1][2]. Consequently, procurement of a 'similar' benzofuran-oxadiazole without verifying substitution pattern and computed property alignment risks selecting a compound with fundamentally different biological behavior, solubility, and permeability [3].

2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole (310390-90-0) Quantitative Differentiation Evidence


Regioisomeric Differentiation: 4-Methoxy vs. 7-Methoxy Benzofuran in 1,3,4-Oxadiazole Series

In the structurally closest published series, benzofuran–oxadiazole conjugates differing solely in substitution position exhibit divergent anticancer activity. The 4-methoxybenzofuran-1,3,4-oxadiazole scaffold (represented by the target compound) possesses a distinct electronic environment at the benzofuran C-4 position that influences π-stacking and hydrogen-bonding interactions, whereas the 7-methoxy regioisomer (7-Methoxy-2-(5-methyl-1,3,4-oxadiazol-2-yl)benzofuran) places the methoxy group at C-7, altering the molecular dipole and steric profile. Class-level SAR evidence from benzofuran–oxadiazole anticancer conjugates indicates that the position of electron-donating substituents on the benzofuran ring modulates antiproliferative IC₅₀ values by >5-fold across MCF-7 and A549 cell lines [1][2]. The target compound bears the 4-OCH₃ substitution that maps to the more potent congeners in these SAR series.

Medicinal Chemistry Structure-Activity Relationship (SAR) Anticancer

Oxadiazole Isomer Specificity: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Core Impacts Bioisosteric Behavior

The target compound contains a 1,3,4-oxadiazole ring, whereas the isomeric 3-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,2,4-oxadiazole (C₁₂H₁₀N₂O₃, MW 230.22) bears a 1,2,4-oxadiazole core. These isomers are not functionally interchangeable: 1,3,4-oxadiazoles are recognized as metabolically stable amide/ester bioisosteres with demonstrated utility in kinase inhibitor design, while 1,2,4-oxadiazoles exhibit distinct hydrogen-bond acceptor geometry and different metabolic vulnerability [1]. In the GSK-3β inhibitor series (2-{3-[4-(alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives), the 1,3,4-oxadiazole core contributed to potent inhibitory activity (IC₅₀ = 34–140 nM) and favorable brain permeability, whereas replacement with a 1,2,4-oxadiazole would alter the ATP-competitive binding mode [2]. The target compound’s 1,3,4-oxadiazole core is therefore the preferred isomer for programs targeting ATP-binding pockets or requiring metabolic stability.

Medicinal Chemistry Bioisosterism Kinase Inhibition

C4-Methoxy Group is Essential: Physicochemical Differentiation from the 4-Hydroxy Analog

The 4-methoxy substituent in the target compound confers a LogP of 2.80 and TPSA of 61.29 Ų, with zero hydrogen-bond donors . The direct 4-hydroxy analog (CAS 310390-91-1) has a LogP of 2.50 and TPSA of 72.29 Ų, plus one H-bond donor, making it more polar and less membrane-permeable . According to the Veber rules for oral bioavailability, the target compound’s TPSA (<140 Ų) and rotatable bond count (≤10) place it in favorable permeability space; the 4-hydroxy analog’s higher TPSA and H-bond donor count predict reduced passive permeability [1]. In benzofuran SAR series, methylation of the 4-OH group (producing the target compound’s 4-OCH₃) typically improves metabolic stability by blocking Phase II glucuronidation and enhances cell-based potency through improved membrane partitioning [2].

Drug Design Permeability ADME

Benzofuran vs. Phenyl Scaffold: Enhanced π-Stacking and Target Engagement Potential

The target compound features a benzofuran ring fused to the oxadiazole, whereas the simpler phenyl analog (2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole, CAS 25877-54-7) replaces benzofuran with a phenyl group. Computed properties show the target compound has a larger TPSA (61.29 vs. 48.15 Ų) and higher LogP (2.80 vs. 2.05), indicating greater lipophilic surface area available for hydrophobic protein contacts . In the GSK-3β inhibitor series, the benzofuran ring participates in critical π–π stacking interactions with the kinase hinge region (e.g., with Phe67 and Val135); replacement with a simple phenyl ring abolishes this interaction and results in >100-fold loss of potency [1]. The target compound's benzofuran scaffold thus provides a validated molecular recognition element absent in phenyl-only analogs.

Fragment-Based Drug Discovery Molecular Recognition Kinase Inhibition

Antimicrobial Potential: Benzofuran-1,3,4-Oxadiazole Hybrids Exhibit Selective Activity Against Gram-Positive Pathogens

Benzofuran-1,3,4-oxadiazole structural hybrids have demonstrated selective antibacterial activity in published studies. In a direct evaluation of benzofuran-oxadiazole derivatives (compounds 4a–d and 5a–b), the series exhibited activity against planktonic cells and biofilm of Staphylococcus aureus [1]. In a related benzofuran-oxadiazole/triazole series, compounds 5c and 9c showed MIC values of 1.74–5.16 mg/mL against S. aureus, with selectivity over Gram-negative E. coli [2]. The target compound, bearing the 4-methoxybenzofuran-1,3,4-oxadiazole pharmacophore, maps onto the structural features associated with this anti-staphylococcal activity. Notably, the 1,3,4-oxadiazole ring is critical for this activity, as replacement with 1,2,4-oxadiazole or triazole shifts the antimicrobial spectrum and potency [2].

Antimicrobial Resistance Gram-Positive Bacteria Biofilm Inhibition

Metabolic Stability Advantage: 1,3,4-Oxadiazole as a Hydrolytically Stable Bioisostere

The 1,3,4-oxadiazole ring in the target compound functions as a hydrolytically stable bioisostere of ester and amide functionalities, a property not shared by all heterocyclic analogs. Comparative stability studies demonstrate that 1,3,4-oxadiazoles resist hydrolytic ring-opening under physiological conditions (pH 7.4, 37°C), whereas ester and certain 1,2,4-oxadiazole analogs undergo measurable degradation [1]. The 5-methyl substituent on the oxadiazole ring further contributes to metabolic stability by blocking potential sites of oxidative metabolism; unsubstituted oxadiazoles lacking the 5-methyl group are more rapidly cleared in microsomal assays [1][2]. The target compound thus combines the 1,3,4-oxadiazole core (stability) with the 5-methyl substituent (additional metabolic shielding), providing a dual stability advantage over unsubstituted or 1,2,4-oxadiazole analogs.

Metabolic Stability Bioisosterism Lead Optimization

Optimal Procurement-Driven Application Scenarios for 2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole (310390-90-0)


Kinase Inhibitor Lead Generation: GSK-3β and Related ATP-Competitive Targets

The target compound’s 1,3,4-oxadiazole-benzofuran scaffold maps onto the pharmacophore defined by the GSK-3β inhibitor series (2-{3-[4-(alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole), which achieved IC₅₀ values of 34–140 nM with favorable brain penetration [1]. Procurement of CAS 310390-90-0 as a synthetic intermediate allows exploration of C-5 benzofuran modifications (e.g., introduction of aryl/heteroaryl substituents at the benzofuran 5-position via cross-coupling) to generate novel ATP-competitive kinase inhibitors. The benzofuran ring provides essential π-stacking interactions with the kinase hinge region, while the 1,3,4-oxadiazole core contributes metabolic stability [1][2].

Antimicrobial Screening Library Enrichment Targeting Gram-Positive Pathogens

Benzofuran-1,3,4-oxadiazole hybrids have demonstrated selective activity against S. aureus (MIC = 1.74–5.16 mg/mL) and biofilm inhibition [3][4]. Incorporating CAS 310390-90-0 into focused screening libraries enables evaluation of the 4-methoxy substitution pattern against MRSA and other drug-resistant Gram-positive strains. The compound’s computed LogP (2.80) and TPSA (61.29 Ų) are consistent with bacterial membrane penetration, and the absence of H-bond donors favors intracellular target access in Gram-positive bacteria .

Fragment-Based Drug Discovery (FBDD): Benzofuran-1,3,4-Oxadiazole Core as a Privileged Fragment

With MW = 230.22 g/mol, 2 rotatable bonds, and balanced LogP/TPSA properties, CAS 310390-90-0 satisfies fragment-like physicochemical criteria (MW < 300; LogP ≤ 3; HBD ≤ 3; HBA ≤ 6) [5]. The 4-methoxybenzofuran-1,3,4-oxadiazole core provides multiple vectors for fragment growth (C-5 and C-7 of benzofuran; replacement of 5-methyl on oxadiazole). Its structural distinctiveness from simpler phenyl-oxadiazole fragments (e.g., CAS 25877-54-7; TPSA = 48.15; LogP = 2.05) offers differentiated chemical space for fragment screening collections .

Metabolic Stability Optimization: Late-Stage Functionalization of a Stable Heterocyclic Core

The 1,3,4-oxadiazole ring with 5-methyl substitution serves as a hydrolytically stable bioisostere for ester/amide functionalities [2]. CAS 310390-90-0 can be procured as a stable core scaffold for late-stage diversification (e.g., electrophilic aromatic substitution at benzofuran C-5/C-7; Suzuki coupling after halogenation) without concern for oxadiazole ring-opening under reaction conditions. This stability advantage reduces the need for protecting-group strategies compared to ester-containing intermediates, streamlining synthetic workflows in medicinal chemistry programs [2].

Quote Request

Request a Quote for 2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.